molecular formula C14H13ClN2O3S B5639754 4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide CAS No. 6118-42-9

4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide

Cat. No.: B5639754
CAS No.: 6118-42-9
M. Wt: 324.8 g/mol
InChI Key: TUFJSIICUYTTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide is an organic compound with the molecular formula C13H11ClN2O3S. It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly glyburide . This compound is characterized by its chloro and sulfamoyl functional groups, which contribute to its reactivity and utility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-sulfamoylbenzylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds like glyburide, which is used to treat diabetes.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the synthesis of glyburide, the compound acts as an intermediate that undergoes further chemical transformations to yield the active pharmaceutical ingredient. The molecular pathways involved include nucleophilic substitution and amide bond formation .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(3-sulfamoylphenyl)benzamide: Similar structure but with the sulfamoyl group in a different position.

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a methoxy group and an ethyl linker.

Uniqueness

4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide is unique due to its specific functional groups and their positions, which confer distinct reactivity and utility in chemical synthesis. Its role as an intermediate in the synthesis of glyburide highlights its importance in pharmaceutical chemistry .

Properties

IUPAC Name

4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c15-12-5-3-11(4-6-12)14(18)17-9-10-1-7-13(8-2-10)21(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFJSIICUYTTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353962
Record name ST50720502
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6118-42-9
Record name ST50720502
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.